Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide)
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Overview
Description
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) is a complex organometallic compound that features iridium as its central metal. This compound is known for its unique chemical properties and its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) typically involves the reaction of iridium precursors with 1,5-cyclooctadiene and methoxide ligands. The reaction is usually carried out under an inert atmosphere to prevent oxidation and degradation of the compound. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is typically conducted at elevated temperatures to ensure complete formation of the desired product .
Chemical Reactions Analysis
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state iridium complexes.
Reduction: It can be reduced to form lower oxidation state iridium complexes.
Substitution: The methoxide ligands can be substituted with other ligands such as halides or phosphines. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and inhibit the growth of cancer cells.
Mechanism of Action
The mechanism of action of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) involves its interaction with various molecular targets and pathways. The compound can bind to and activate or inhibit specific enzymes and proteins, leading to changes in cellular processes. For example, it can inhibit histone deacetylases, leading to the induction of growth arrest, differentiation, and apoptosis in cancer cells .
Comparison with Similar Compounds
Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) can be compared with other similar compounds, such as:
Bis(1,5-cyclooctadiene)diiridium(I) dichloride: This compound also features iridium and 1,5-cyclooctadiene ligands but has chloride ligands instead of methoxide.
Bis(1,5-cyclooctadiene)rhodium(I) dichloride: Similar to the iridium compound but with rhodium as the central metal. The uniqueness of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) lies in its specific combination of ligands and its resulting chemical properties, which make it particularly useful in certain catalytic and biological applications.
Biological Activity
The compound Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) , often referred to in the literature as a complex of iridium, exhibits notable biological activity that has garnered attention in various fields, including medicinal chemistry and catalysis. This article delves into the biological implications of this compound, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C18H30Ir2O2
- Molecular Weight : 662.87 g/mol
- CAS Number : 12148-71-9
The compound consists of two iridium centers coordinated with methoxy groups and cyclooctadiene ligands. The presence of iridium in its oxidation states contributes significantly to its reactivity and biological properties.
Biological Activity Overview
Research indicates that iridium complexes have potential applications in cancer therapy, particularly due to their ability to interact with biological macromolecules and induce cytotoxic effects. The following sections summarize key findings related to the biological activity of this compound.
Anticancer Activity
- Mechanism of Action : Iridium complexes are known to induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and interaction with DNA. Studies have shown that these complexes can disrupt mitochondrial function, leading to cell death.
- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of iridium complexes on human cancer cell lines. The results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines .
Enzyme Inhibition
Iridium complexes have also been studied for their role as enzyme inhibitors. Specifically, they have shown promise as inhibitors of histone deacetylases (HDACs), which are involved in the regulation of gene expression related to cancer progression.
- Research Findings : Inhibition assays revealed that the compound effectively reduced HDAC activity, leading to increased acetylation of histones and subsequent activation of tumor suppressor genes .
Data Table: Summary of Biological Activities
Activity Type | Biological Target | Effect | Reference |
---|---|---|---|
Anticancer Activity | Various Cancer Cell Lines | Cytotoxicity (IC50: 10-30 µM) | |
Enzyme Inhibition | Histone Deacetylases | Reduced activity |
Synthesis and Characterization
The synthesis of Bis(1,5-cyclooctadiene); bis(dimethyliridiumylium); bis(methoxide) typically involves coordination chemistry techniques where iridium salts react with cyclooctadiene and methanol under controlled conditions. Characterization is performed using techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography.
Properties
Molecular Formula |
C22H42Ir2O2 |
---|---|
Molecular Weight |
723.0 g/mol |
IUPAC Name |
carbanide;cycloocta-1,5-diene;iridium(3+);methanolate |
InChI |
InChI=1S/2C8H12.2CH3O.4CH3.2Ir/c2*1-2-4-6-8-7-5-3-1;2*1-2;;;;;;/h2*1-2,7-8H,3-6H2;2*1H3;4*1H3;;/q;;6*-1;2*+3 |
InChI Key |
LPGNNCVJKPMKNF-UHFFFAOYSA-N |
Canonical SMILES |
[CH3-].[CH3-].[CH3-].[CH3-].C[O-].C[O-].C1CC=CCCC=C1.C1CC=CCCC=C1.[Ir+3].[Ir+3] |
Origin of Product |
United States |
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